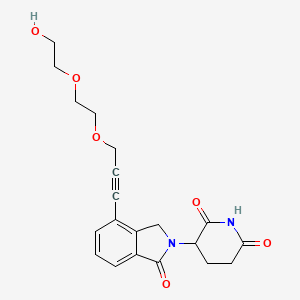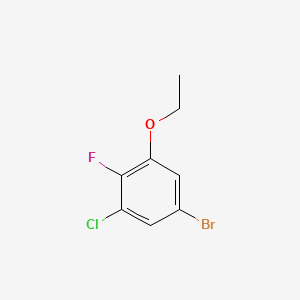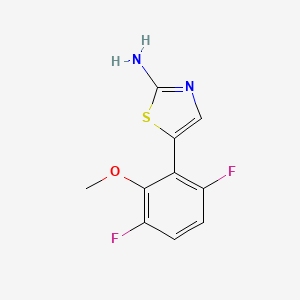
5-(3-Methoxy-4-methylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxy-4-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxy-4-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being investigated for its anticancer properties .
Medicine
In medicinal chemistry, thiazole derivatives are explored for their potential as therapeutic agents. This compound is studied for its anti-inflammatory, analgesic, and antitumor activities .
Industry
In the industrial sector, thiazole derivatives are used as intermediates in the production of dyes, pigments, and rubber accelerators. They also find applications in the development of agrochemicals and photographic sensitizers .
Mécanisme D'action
The mechanism of action of 5-(3-Methoxy-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . Additionally, it can interact with various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug used for the treatment of melanoma.
Dasatinib: Another thiazole-based drug used for the treatment of chronic myeloid leukemia.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties.
Uniqueness
5-(3-Methoxy-4-methylphenyl)thiazol-2-amine stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities. Its methoxy and methyl groups contribute to its distinct chemical properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
5-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-8(5-9(7)14-2)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
PXSJPICKZFERGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CN=C(S2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)




![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)



![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
